molecular formula CO B1222930 CARBON MONOXIDE (13C) CAS No. 630-08-0

CARBON MONOXIDE (13C)

Cat. No.: B1222930
CAS No.: 630-08-0
M. Wt: 28.010 g/mol
InChI Key: UGFAIRIUMAVXCW-UHFFFAOYSA-N
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Description

Carbon monoxide is a highly toxic, colorless, odorless, and flammable gas. It is produced industrially for use in the manufacture of numerous organic and inorganic chemical products. It is also present in the exhaust gases of internal-combustion engines and furnaces as a result of incomplete conversion of carbon or carbon-containing fuels to carbon dioxide .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Carbon monoxide (CO) primarily targets hemoglobin in the blood . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs . CO also targets other heme proteins and can affect the heart, cardiovascular system, central nervous system, and fetus and neonate .

Mode of Action

CO interacts with its targets by binding to the heme group in hemoglobin, forming carboxyhemoglobin . This binding is 200 times stronger than the binding of oxygen to hemoglobin , which reduces the oxygen-carrying capacity of the blood . The binding of CO to hemoglobin and other heme proteins alters their function and/or metabolism .

Biochemical Pathways

CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . HO enzymes degrade heme to equimolar quantities of CO, iron ions (Fe 2+), and biliverdin . This process involves three oxygen molecules (O2) and the electrons provided by NADPH-dependent cytochrome P450 reductase .

Pharmacokinetics

The half-life of CO at room air temperature is 3-4 hours . The administration of 100% oxygen reduces the half-life to 30-90 minutes, and hyperbaric oxygen at 2.5 atm (atmosphere units) with 100% oxygen reduces it to 15-23 minutes .

Result of Action

The binding of CO to hemoglobin produces carboxyhemoglobin and decreases the oxygen-carrying capacity of blood . This can lead to serious tissue damage or even death . Co also has a biological activity as a signaling molecule with marked protective actions against apoptosis and endothelial oxidative damage .

Action Environment

When CO is released into the environment, it enters the air and remains in the atmosphere for an average of about 2 months . Eventually, CO reacts with other compounds in the atmosphere and is converted to carbon dioxide . Microorganisms found in soil and water can also convert CO to carbon dioxide . The environmental impact of CO is significant as it can influence air quality and, by extension, public health and ecological balance .

Biochemical Analysis

Biochemical Properties

Carbon monoxide interacts with several biomolecules, including hemoglobin, myoglobin, and cytochrome c oxidase. Its high affinity for hemoglobin results in the formation of carboxyhemoglobin, which impairs oxygen transport in the blood. Carbon monoxide also binds to myoglobin in muscle tissues and cytochrome c oxidase in the mitochondrial electron transport chain, inhibiting cellular respiration and energy production .

Cellular Effects

Carbon monoxide affects various cell types and cellular processes. It inhibits cellular respiration by binding to cytochrome c oxidase, leading to reduced ATP production and potential cell death. Additionally, carbon monoxide influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and can modulate gene expression by affecting transcription factors like hypoxia-inducible factor 1-alpha (HIF-1α) . These effects can lead to altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, carbon monoxide exerts its effects primarily through binding interactions with heme-containing proteins. By binding to the heme iron in hemoglobin, myoglobin, and cytochrome c oxidase, carbon monoxide disrupts their normal functions. This binding inhibits oxygen transport and cellular respiration, leading to hypoxic conditions and oxidative stress . Additionally, carbon monoxide can modulate the activity of various enzymes and transcription factors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carbon monoxide can change over time. Carbon monoxide is relatively stable but can degrade under certain conditions, such as exposure to light and air. Long-term exposure to carbon monoxide in vitro or in vivo can lead to persistent inhibition of cellular respiration and chronic oxidative stress, resulting in long-term cellular damage and dysfunction .

Dosage Effects in Animal Models

The effects of carbon monoxide vary with different dosages in animal models. Low doses of carbon monoxide can have protective effects, such as anti-inflammatory and anti-apoptotic properties, while high doses are toxic and can lead to severe hypoxia, organ damage, and death . Threshold effects are observed, where low doses may induce adaptive responses, but higher doses result in toxic effects.

Comparison with Similar Compounds

Uniqueness: Carbon monoxide’s high affinity for hemoglobin and its ability to form carboxyhemoglobin make it uniquely dangerous compared to other similar compounds. Its role as a reducing agent and its use in various chemical syntheses also highlight its distinct properties .

Properties

IUPAC Name

carbon monoxide
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InChI

InChI=1S/CO/c1-2
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InChI Key

UGFAIRIUMAVXCW-UHFFFAOYSA-N
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Canonical SMILES

[C-]#[O+]
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Molecular Formula

CO
Record name CARBON MONOXIDE
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Related CAS

147965-81-9
Record name Carbon monoxide, dimer
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DSSTOX Substance ID

DTXSID5027273
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Molecular Weight

28.010 g/mol
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Physical Description

Carbon monoxide is a colorless, odorless gas. Prolonged exposure to carbon monoxide rich atmospheres may be fatal. It is easily ignited. It is just lighter than air and a flame can flash back to the source of leak very easily. Under prolonged exposure to fire or intense heat the containers may violently rupture and rocket., Carbon monoxide, refrigerated liquid (cryogenic liquid) appears as a colorless cryogenic liquid. Prolonged exposure to carbon monoxide rich atmospheres may be fatal. Contact with the liquid can cause severe frostbite. Less dense than air. Easily ignited and a flame can flash back to the source of a leak very easily. Burns with a violet flame. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in organic synthesis, metallurgy, and a fuel., Gas or Vapor; NKRA, Colorless, odorless gas. [Note: Shipped as a nonliquefied or liquefied compressed gas.] [NIOSH], Liquid, ODOURLESS TASTELESS COLOURLESS COMPRESSED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a nonliquefied or liquefied compressed gas.]
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Boiling Point

-312.7 °F at 760 mmHg (USCG, 1999), -313 °F at 760 mmHg (NIOSH, 2023), -191.5 °C, -191 °C, -313 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

2 % (NIOSH, 2023), Soluble in benzene, Freely absorbed by a concentrated solution of cuprous chloride in hydrochloric acid or ammonium hydroxide; Appreciably soluble in some organic solvents, such as ethyl acetate, chloroform, acetic acid; solubility in methanol and ethanol about 7 times as great as in water., Sparingly soluble in water: 3.3 ml/100 ml at 0 °C, 2.3 ml/100 ml at 20 °C, 1.48 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 2.3, 2%
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Density

0.791 at -312.7 °F (USCG, 1999) - Less dense than water; will float, 1.250 g/L at 0 °C/4 °C, Density at critical point = 301.0 kg/cu m, Density of liquid = 788.6 kg/cu m at 81.63 K, Density of solid, hexagonal = 929 kg/cu m at 65 K, 0.791 at -312.7 °F, 0.97(relative gas density)
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Vapor Density

0.97 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.968 (Air = 1), Relative vapor density (air = 1): 0.97, 0.97
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Vapor Pressure

greater than 35 atm (NIOSH, 2023), 1.55X10+8 mm Hg at 25 °C, >35 atm
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Record name CARBON MONOXIDE, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/336
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Record name CARBON MONOXIDE (and CO by COHb)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0105.html
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Mechanism of Action

In respiratory testing, the diffusing capacity for carbon monoxide (DLCO) is a measure of the ability of gas to transfer from the alveoli across the alveolar epithelium and the capillary endothelium to the red blood cells. The DLCO depends not only on the area and thickness of the blood-gas barrier but additionally on the volume of blood in the pulmonary capillaries. The distribution of alveolar volume and ventilation also has an impact on the measurement. DLCO is measured by sampling end-expiratory gas for carbon monoxide (CO) after patients inspire a small and safe amount of exogenous CO, hold their breath, and exhale. Measured DLCO is adjusted for alveolar volume (which is estimated from dilution of helium) and the patient’s hematocrit level. DLCO is reported as mL/min/mm Hg and as a percentage of a predicted value. Carbon monoxide exerts effects on cell metabolism through both hypoxic and non-hypoxic modes of action. Both mechanisms of action are thought to be the result of the ability of carbon monoxide to bind strongly to heme and alter the function and/or metabolism of heme proteins. The binding affinity of carbon monoxide for hemoglobin is more than 200 times greater than that of oxygen for hemoglobin. The formation of carboxyhemoglobin (COHb) decreases the O2 carrying capacity of blood and disrupts the release of O2 from Hb for its use in tissues. Through similar mechanisms, carbon monoxide diminishes the O2 storage in muscle cells by binding to and displacing O2 from, myoglobin. Though all human tissues are vulnerable to carbon monoxide-induced hypoxic injury, those with the highest O2 demand are especially vulnerable, including the brain and heart. Most of the non-hypoxic mechanisms of action of carbon monoxide have been thought to be due to binding of carbon monoxide to heme in proteins other than Hb. The most notable targets of carbon monoxide include components of many important physiological regulatory systems, including brain and muscle oxygen storage and use(myoglobin, neuroglobin); nitric oxide cell signaling (e.g., nitric oxide synthase, guanylyl cyclase); prostaglandin cell signaling (cyclooxygenase, prostaglandin H synthase); energy metabolism and mitochondrial respiration (cytochrome c oxidase, cytochrome c, NADPH oxidase); steroid and drug metabolism (cytochrome P450); cellular redox balance and reactive oxygen species (ROS; catalase, peroxidases); and numerous transcription factors (e.g., neuronal PAS domain protein, NPAS2, implicated in regulation of circadian rhythm). In meat processing, carbon monoxide reacts with myoglobin, to form carboxymyoglobin, imparting a red appearance to the meat., The binding of carbon monoxide to hemoglobin, producing carboxyhemoglobin and decreasing the oxygen carrying capacity of blood, appears to be the principal mechanism of action underlying the induction of toxic effects of low-level carbon monoxide exposures. The precise mechanisms by which toxic effects are induced via carboxyhemoglobin formation are not understood fully but likely include the induction of a hypoxic state in many tissues of diverse organ systems. Alternative or secondary mechanisms of carbon monoxide-induced toxicity (besides carboxyhaemoglobin) have been hypothesized, but none has been demonstrated to operate at relatively low (near-ambient) carbon monoxide exposure levels., Carbon monoxide is known to react with a variety of metal-containing proteins found in nature. Carbon monoxide-binding metalloproteins present in mammalian tissues include oxygen carrier proteins such as hemoglobin and myoglobin as well as metalloenzymes (oxidoreductases) such as cytochrome c oxidase, cytochromes of the P-450 type, tryptophan oxygenase and dopamine hydroxylase. These metalloproteins contain iron and/or copper centers at their active sites that form metal-ligand complexes with carbon monoxide in competition with molecular oxygen. Carbon monoxide and oxygen form complexes with metalloenzymes only when the iron and copper are in their reduced forms (Fe(II), Cu(I)). ... The competitive relationship between carbon monoxide and oxygen for the active site of intracellular hemoproteins is usually described by the Warburg partition coefficient (R), which is the carbon monoxide/oxygen ratio that produces 50% inhibition of the oxygen uptake of the enzyme, or, in the case of myoglobin, a 50% decrease in the number of available oxygen binding sites., Carbon monoxide ... reacts /in the blood stream/ with hemoglobin to form carboxyhemoglobin, a form which is incapable of combining with oxygen. Exposure to air containing 0.4% of carbon monoxide for 20-30 min results in the conversion of 70% of the hemoglobin in the blood to carboxyhemoglobin., Carbon monoxide binds tightly to the reduced form of iron in hemoglobin, reducing the delivery of oxygen to tissues. Although this has for many years been thought to be the sole mechanism of toxicity of carbon monoxide, there is evidence to suggest that carbon monoxide also binds to cytochrome a + a3., For more Mechanism of Action (Complete) data for Carbon monoxide (8 total), please visit the HSDB record page.
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Color/Form

Colorless gas [Note: Shipped as a nonliquefied or liquefied compressed gas].

CAS No.

630-08-0
Record name CARBON MONOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/335
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Melting Point

-326 °F (USCG, 1999), -337 °F (NIOSH, 2023), -205.02 °C, -56.5 °C, -205 °C, -337 °F
Record name CARBON MONOXIDE
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Record name Carbon monoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbon monoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001361
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Carbon monoxide
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URL https://www.cdc.gov/niosh/npg/npgd0105.html
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